molecular formula C10H15NO3 B14012234 Ethyl 2-cyano-3-ethoxypent-2-enoate

Ethyl 2-cyano-3-ethoxypent-2-enoate

Cat. No.: B14012234
M. Wt: 197.23 g/mol
InChI Key: NGMZOFVOGBPBNA-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-ethoxypent-2-enoate is a chemical compound with the CAS Registry Number 25468-53-5 . It is also known by synonyms such as Ethyl (E)-2-Cyano-3-ethoxypent-2-enoate . This compound has the molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol . Suppliers offer this product with a purity of not less than (NLT) 98% . The available documentation, including MSDS, NMR, HPLC, and LC-MS data, supports its characterization for research applications . As a cyanoacrylate derivative, this compound serves as a valuable building block or intermediate in organic synthesis, particularly for the construction of more complex molecular structures. It is intended for research and development purposes in a laboratory setting only. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (MSDS) and handle the material appropriately, storing it in a dry, sealed place .

Properties

IUPAC Name

ethyl 2-cyano-3-ethoxypent-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-4-9(13-5-2)8(7-11)10(12)14-6-3/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMZOFVOGBPBNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C#N)C(=O)OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Structure and Properties

Preparation Methods of Ethyl 2-cyano-3-ethoxypent-2-enoate

General Synthetic Strategy

The compound is generally synthesized via condensation reactions involving ethyl cyanoacetate derivatives and appropriate aldehydes or ketones, followed by ethoxylation steps. The preparation often involves Knoevenagel-type condensations or Michael additions, where the cyanoacetate ester reacts with aldehydes or equivalents under basic or acidic catalysis to form the ethoxypent-2-enoate structure.

Specific Synthetic Routes and Conditions

Knoevenagel Condensation and Ethoxylation
  • Starting Materials: Ethyl cyanoacetate and ethoxy-substituted aldehydes or equivalents.
  • Catalysts: Bases such as sodium ethoxide or potassium hydroxide are typically used to catalyze the condensation.
  • Solvents: Alcoholic solvents such as ethanol or isopropanol are preferred for solubility and reaction control.
  • Temperature: Reactions are commonly carried out at reflux temperatures ranging from 60°C to 90°C, with optimal yields observed at 85°C to 90°C.
  • Reaction Time: Typically 3 to 5 hours under reflux conditions for completion.
Reaction Sequence Example (Based on Patent WO2011064798A1)
  • Ethyl cyanoacetate is reacted with morpholine and triethyl orthoformate in the presence of a diluent (preferably isopropyl alcohol) at 70–90°C under reflux for 3–5 hours.
  • The reaction mixture is cooled gradually to 0–10°C to precipitate the intermediate compound.
  • Subsequent treatment with hydrazine hydrate in polar solvents at 15–60°C yields pyrazole derivatives, indicating the intermediate formation of this compound or related species.
  • Alkylation steps may follow using alkyl halides and bases such as sodium methoxide in solvents like dimethylformamide to modify the compound further.
Reflux Condensation with Aldehydes
  • A mixture of ethyl cyanoacetate and ethoxy-substituted aldehydes refluxed in ethanol for extended periods (up to 10 hours) yields this compound derivatives.
  • Post-reaction, the solvent is removed under reduced pressure, and the product is purified by column chromatography using a n-hexane and ethyl acetate mixture (9:1) to achieve high purity and yield (approximately 80%).

Data Table: Typical Reaction Parameters and Yields

Parameter Conditions / Values Notes
Starting materials Ethyl cyanoacetate + ethoxy-substituted aldehydes Base catalyzed condensation
Catalyst Sodium ethoxide, potassium hydroxide Base catalyst preferred
Solvent Ethanol, isopropanol Alcoholic solvents facilitate reaction
Temperature 70–90°C (reflux) Optimal at 85–90°C
Reaction time 3–10 hours Longer times for complete conversion
Work-up Cooling to 0–10°C, filtration, chromatography Purification by column chromatography
Yield 80–92% High yield with proper conditions
Product purity ≥95% Verified by IR, NMR spectroscopy

Analytical Characterization Supporting Preparation

  • Infrared (IR) Spectroscopy: Characteristic peaks include cyano group absorption (~2200 cm^-1), ester carbonyl (~1700 cm^-1), and ethoxy group vibrations.
  • Nuclear Magnetic Resonance (NMR): $$^{1}H$$ NMR spectra show signals corresponding to ethoxy protons (triplet and quartet), vinyl protons, and methyl groups confirming the structure.
  • Melting Point: For crystalline derivatives, melting points typically range from 140°C to 175°C depending on substituents and purity.

Research Discoveries and Applications

  • This compound serves as a versatile intermediate in the synthesis of pyrazole derivatives, which are important in medicinal chemistry for their biological activities.
  • The compound’s preparation methods have been optimized for high yield and purity, facilitating its use in the synthesis of heterocyclic compounds with potential pharmaceutical applications.
  • Modifications of the ethoxy group and cyano functionality allow for the generation of diverse chemical libraries for drug discovery.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-ethoxypent-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

Scientific Research Applications

Ethyl 2-cyano-3-ethoxypent-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-ethoxypent-2-enoate involves its reactivity towards nucleophiles and electrophiles. The cyano group can act as an electron-withdrawing group, making the compound susceptible to nucleophilic attack. The ester group can undergo hydrolysis, leading to the formation of carboxylic acids and alcohols . These reactions are facilitated by the presence of suitable catalysts and reaction conditions.

Comparison with Similar Compounds

Ethyl 2-cyano-3-methyl-2-pentenoate

  • Molecular Formula: C₉H₁₃NO₂
  • Molecular Weight : 167.21 g/mol
  • Key Features: Replaces the ethoxy group with a methyl substituent.
  • Applications : Primarily used as a building block in organic synthesis, though specific biological activities are less documented .

Ethyl 2-cyano-3-phenyl-2-butenoate

  • Molecular Formula: C₁₃H₁₃NO₂
  • Molecular Weight : 215.25 g/mol
  • The phenyl group increases lipophilicity, which may enhance membrane permeability in biological systems.
  • Applications : Used in structural studies and as a precursor for heterocyclic compounds. The phenyl substituent may also influence pharmacological activity .

(E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate

  • Molecular Formula: C₁₄H₁₅NO₄
  • Molecular Weight : 261.27 g/mol
  • Key Features : Features a dimethoxyphenyl group, which introduces additional electron-donating methoxy substituents. This enhances electronic conjugation and may stabilize charge-transfer interactions.

Ethyl 2-cyano-3,3-diethylacrylate

  • Molecular Formula: C₁₀H₁₅NO₂
  • Molecular Weight : 181.23 g/mol
  • Key Features : Contains two ethyl groups at position 3, increasing steric hindrance and reducing reactivity in nucleophilic attacks.
  • Applications: Limited to niche synthetic applications due to its bulky structure .

Structural and Functional Analysis

Substituent Effects on Reactivity

  • Ethoxy Group: Enhances polarity and hydrogen-bonding capacity, improving solubility in protic solvents. This group is optimal for herbicidal intermediates, as seen in the synthesis of 1-(4-substituted phenoxyphenyl) ethanamines .
  • Methyl/Phenyl Groups : Reduce polarity but increase lipophilicity, favoring applications in hydrophobic environments or drug delivery systems.
  • Dimethoxyphenyl Group : Introduces strong electron-donating effects, altering electronic distribution and reactivity in electrophilic substitutions .

Crystallographic and Conformational Insights

  • Ethyl 2-cyano-3-ethoxypent-2-enoate’s α,β-unsaturated ester adopts a planar conformation, critical for its reactivity. In contrast, analogs like Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate exhibit syn-periplanar torsion angles (e.g., 3.2°), influencing crystal packing and stability .

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